3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
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Overview
Description
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid: is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . It is also known by its IUPAC name, 3-[4-(methylsulfanyl)phenyl]-beta-alanine . This compound is characterized by the presence of an amino group, a phenyl ring substituted with a methylsulfanyl group, and a propanoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(methylsulfanyl)benzaldehyde.
Amino Acid Formation: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, forming derivatives such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles like acyl chlorides, isocyanates.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ureas.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications, although specific uses are not well-documented .
Industry:
Mechanism of Action
Comparison with Similar Compounds
3-Amino-3-[4-(methylsulfonyl)phenyl]propanoic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfanyl group.
3-[4-(fluorosulfonyl)phenyl]propanoic acid: This compound features a fluorosulfonyl group in place of the methylsulfanyl group.
Uniqueness:
Properties
IUPAC Name |
3-amino-3-(4-methylsulfanylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWWXSYESPZPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343821 |
Source
|
Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412925-13-4 |
Source
|
Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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